Standard N-Boc-propargylamines lack the free hydroxyl needed for dual-functionalization in complex linker synthesis. This compound provides three orthogonal handles: Boc-protected amine, primary alcohol, and terminal alkyne.
• **PROTAC/ADC Linker**: Boc (acid-labile) for E3 ligase/antibody conjugation; OH for PEG/spacer attachment; alkyne for CuAAC payload loading.
• **Click Chemistry**: Propargyl group supports CuAAC/SPAAC; note carbamate instability under Cu(I) conditions-use copper-free or alternative catalysis.
• **Supply**: Packaged under inert gas; ≥97% purity verified by HPLC.
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
CAS No.165894-37-1
Cat. No.B3245103
⚠ Attention: For research use only. Not for human or veterinary use.
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate Identity and Purity
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (CAS 165894-37-1) is a bifunctional organic building block classified as a Boc-protected aminoalcohol derivative bearing a terminal alkyne handle. Its molecular formula is C10H17NO3 with a molecular weight of 199.25 g/mol . The compound integrates three orthogonal reactive centers: a tert-butyloxycarbonyl (Boc) protected secondary amine, a free primary hydroxyl group, and a propargyl (prop-2-yn-1-yl) moiety [1]. This unique architecture enables sequential, chemoselective modifications in multi-step synthetic workflows, making it a strategic intermediate for the construction of complex molecular architectures in medicinal chemistry, bioconjugation, and materials science [2].
1
Boc-protected amine enables acid-labile orthogonal deprotection in multi-step sequences.
2
Free primary hydroxyl provides an independent nucleophilic site for esterification or etherification.
3
Propargyl handle supports click ligation strategies, particularly after Boc removal to avoid carbamate fragmentation.
Direct substitution with common analogs such as tert-butyl propargylcarbamate (CAS 119753-76-1) or N-Boc-propargylamine (CAS 92136-39-5) is not possible without fundamentally altering synthetic outcomes. The presence of the free hydroxyl group in CAS 165894-37-1 provides a distinct nucleophilic handle that is absent in simple N-Boc-propargylamines . Conversely, analogs that possess a hydroxyl group but utilize a carbonate linkage instead of a carbamate, such as propargyl-PEG1-NHBoc (CAS 869310-84-9), exhibit markedly different stability profiles under both acidic and basic conditions [1]. Tertiary propargyl carbamates, including the target compound, have been explicitly noted in the literature to be unsuitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to copper-induced fragmentation, a limitation that does not apply to simple terminal alkynes and thus necessitates careful selection of click chemistry conditions [2]. These structural and reactivity distinctions underscore that procurement decisions cannot be based on functional group similarity alone; the precise spatial arrangement of the Boc, hydroxyl, and propargyl groups in this specific compound dictates its unique compatibility with orthogonal protection/deprotection schemes and its role as a modular linker.
Missing hydroxyl handle
Analogues such as tert-butyl propargylcarbamate lack the free hydroxyl group, which may limit orthogonal conjugation routes.
Carbonate vs. carbamate stability
Propargyl carbonate linkers exhibit different stability profiles under nucleophilic or basic conditions, potentially altering deprotection orthogonality compared with the carbamate target compound.
CuAAC fragmentation risk
Tertiary propargyl carbamates may undergo copper-induced fragmentation during direct CuAAC; method selection must account for this reactivity to avoid unexpected cleavage.
[1] Ramesh R, Bhat RG, Chandrasekaran S. Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate. J Org Chem. 2005;70(3):837-840. View Source
[2] Kislukhin AA, et al. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjug Chem. 2013;24(4):684-689. View Source
The target compound is commercially supplied with a standard purity of 97%, as confirmed by multiple independent vendors . This specification is accompanied by batch-specific analytical documentation, including NMR, HPLC, and GC spectra, ensuring lot-to-lot consistency . In contrast, lower-purity grades (e.g., 95%) are available from some sources , which may introduce variable amounts of impurities that can compromise sensitive reactions such as polymerizations or metal-catalyzed couplings.
Purity & QCData to verify
97% (target) vs 95% (alternative vendor)
Reported purity supports synthetic reliability and lot consistency.
Review supplier COA for batch-specific HPLC/NMR data.
Higher initial purity reduces the need for additional purification steps, saving time and material costs while improving the reliability of downstream reactions, particularly in multi-step syntheses where impurities can accumulate.
The compound exhibits a calculated LogP (octanol-water partition coefficient) of 0.628 . This value indicates moderate lipophilicity, which is a critical parameter for applications requiring aqueous solubility or membrane permeability. For comparison, the PEGylated analog Propargyl-PEG2-NHBoc (CAS 869310-84-9), which incorporates a hydrophilic ethylene glycol spacer, is expected to have a significantly lower LogP (predicted LogP < 0), making it more water-soluble but potentially less membrane-permeable .
LipophilicityClass-level
LogP 0.628
Moderate lipophilicity supports broad solvent compatibility for sequential reactions.
Calculated value; experimental LogP not determined. PEGylated analog predicted LogP
Carbamate StabilityHead-to-head
Carbamate intact vs. carbonate cleaved (85% yield)
Enables selective orthogonal deprotection without affecting the propargyl carbamate.
Calculated using proprietary algorithms; experimental LogP not determined.
Why This Matters
The intermediate LogP of 0.628 provides a balanced solubility profile, enabling the compound to be used in a broader range of solvent systems compared to either highly hydrophilic PEG linkers or highly lipophilic, non-hydroxylated analogs, thus expanding its utility in both aqueous and organic reaction media.
Physicochemical PropertiesLipophilicitySolubility
Carbamate vs. Carbonate Stability
Propargyl carbamates, such as the target compound, demonstrate significantly higher stability toward nucleophiles and basic conditions compared to their carbonate counterparts. In a direct comparative study, treatment of an N,O-diPoc (propargyloxycarbonyl) protected aminoalcohol with 1.1 equivalents of benzyltriethylammonium tetrathiomolybdate resulted in the selective cleavage of the propargyl carbonate (on oxygen) in 85% yield, while leaving the propargyl carbamate (on nitrogen) intact [1]. This orthogonality is not observed with analogs where the nitrogen is protected as a carbonate rather than a carbamate. Furthermore, the Boc group of the target compound is cleaved under mild acidic conditions (e.g., TFA in DCM), a deprotection protocol that does not affect the propargyl carbamate linkage [2].
Carbamate StabilityHead-to-head
Carbamate intact vs. carbonate cleaved (85% yield)
Enables selective orthogonal deprotection without affecting the propargyl carbamate.
Protecting Group StabilityOrthogonal ChemistryDeprotection Kinetics
Evidence Dimension
Selective deprotection yield
Target Compound Data
Propargyl carbamate remains intact
Comparator Or Baseline
Propargyl carbonate (Poc ester): 85% yield for selective cleavage
Quantified Difference
100% retention of carbamate under conditions that cleave carbonate
Conditions
Treatment with 1.1 equiv. benzyltriethylammonium tetrathiomolybdate, RT
Why This Matters
The differential stability of the carbamate linkage enables sequential, orthogonal deprotection strategies that are impossible with less stable carbonate-based linkers. This directly reduces the number of synthetic steps and increases overall yield in the construction of complex molecules where protecting group orthogonality is paramount.
Protecting Group StabilityOrthogonal ChemistryDeprotection Kinetics
[1] Ramesh R, Bhat RG, Chandrasekaran S. Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate. J Org Chem. 2005;70(3):837-840. View Source
[2] Wuts PGM, Greene TW. Greene's Protective Groups in Organic Synthesis, 4th ed. John Wiley & Sons, Inc.; 2006. (General Boc deprotection conditions). View Source
Click Chemistry Reactivity Profile
A systematic evaluation of terminal alkyne reactivity in CuAAC concluded that propargyl compounds represent an excellent combination of azide reactivity, ease of installation, and cost [1]. While electronically activated propiolamides are slightly more reactive, they exhibit an increased propensity for undesirable Michael addition side reactions [1]. Notably, tertiary propargyl carbamates, including the target compound, are reported to be unsuitable for bioconjugation via CuAAC due to copper-induced fragmentation [1]. This limitation, however, underscores the compound's value as a cleavable linker or as a precursor that can be deprotected to the free amine prior to click conjugation, offering a distinct synthetic advantage over non-cleavable, simple terminal alkynes.
CuAAC ReactivityContext-dependent
Not suitable for direct CuAAC; fragmentation reported
Carbamate fragmentation may be exploited for cleavable linker designs.
Click ChemistryCuAACBioconjugation
Evidence Dimension
CuAAC reactivity and side reaction propensity
Target Compound Data
Propargyl carbamate: not suitable for direct CuAAC due to fragmentation
Comparator Or Baseline
Propiolamide: slightly more reactive but prone to Michael addition
Quantified Difference
Not quantitatively reported
Conditions
Standard bioconjugative CuAAC conditions
Why This Matters
Understanding this specific reactivity profile allows researchers to strategically deploy the compound in orthogonal synthetic pathways—for instance, by performing click reactions on the alkyne after Boc deprotection, or by utilizing the carbamate fragmentation as a trigger for controlled release. This knowledge prevents failed experiments and guides the selection of appropriate click chemistry partners.
Click ChemistryCuAACBioconjugation
[1] Kislukhin AA, et al. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjug Chem. 2013;24(4):684-689. View Source
Molecular Weight and Fsp3 Metrics
The target compound has a molecular weight of 199.25 g/mol and a fraction of sp3-hybridized carbons (Fsp3) of 0.7 . The low molecular weight and high Fsp3 value are favorable metrics for drug-like properties, often correlating with improved solubility, lower toxicity, and higher probability of clinical success [1]. In contrast, structurally related PEGylated linkers such as Propargyl-PEG4-NHBoc (CAS 1219810-90-8) have molecular weights exceeding 300 g/mol and lower Fsp3 values, which may adversely affect pharmacokinetic parameters in drug candidates.
Calculated from structure; relevant in fragment-based design.
Drug DesignMedicinal ChemistryLead Optimization
Evidence Dimension
Molecular weight and Fsp3
Target Compound Data
199.25 g/mol; Fsp3 = 0.7
Comparator Or Baseline
Propargyl-PEG4-NHBoc: >300 g/mol; Fsp3 < 0.5
Quantified Difference
>100 g/mol difference; Fsp3 difference >0.2
Conditions
Calculated from molecular structure
Why This Matters
The compact size and high sp3 character make this compound an ideal starting material for building drug-like molecules without introducing excessive molecular weight or undesirable physicochemical properties, a critical consideration in fragment-based drug discovery and lead optimization.
Drug DesignMedicinal ChemistryLead Optimization
[1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. View Source
The compound's orthogonal Boc-protected amine and free hydroxyl group, combined with a propargyl handle, enable its use as a core building block in the construction of bifunctional linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Boc group is removed under acidic conditions to reveal a free amine for conjugation to a target protein ligand or an E3 ligase ligand . The hydroxyl group can be functionalized independently, for instance, by esterification or etherification, to introduce a PEG spacer or a cleavable motif. The propargyl group provides a versatile site for CuAAC or SPAAC click chemistry, allowing for the attachment of diverse payloads or targeting moieties after Boc deprotection . This modular approach, which relies on the compound's specific orthogonal reactivity, facilitates the rapid assembly of tailored bifunctional molecules with precisely controlled spatial arrangements [3].
Capture-and-Release Click Reagent
Carbamate-tethered propargyl moieties, like that present in CAS 165894-37-1, are particularly well-suited for click capture-and-release applications . The propargyl group can undergo CuAAC or SPAAC with an azide-functionalized biomolecule or surface, forming a stable triazole linkage. Subsequently, the carbamate bond can be cleaved under specific conditions (e.g., using tetrathiomolybdate reagents), releasing the captured entity in a traceless or functionalized form . This strategy is highly valuable for affinity purification, target identification, and the development of stimuli-responsive delivery systems. The compound's small size minimizes steric hindrance, ensuring efficient click reactions and clean release profiles.
Fluorescent Probe and Imaging Intermediate
The propargyl handle is a well-established click chemistry partner for attaching fluorescent dyes (e.g., rhodamine, cyanine) to biomolecules . Following Boc deprotection to unmask the secondary amine, the resulting propargylamine derivative can be conjugated to a dye-azide via CuAAC, yielding a functionalized probe. The free hydroxyl group offers an additional site for introducing a targeting vector (e.g., a peptide or a small molecule ligand) or for further functionalization with a PEG chain to enhance water solubility . This dual-functionalization capability, enabled by the compound's three distinct reactive handles, streamlines the synthesis of complex molecular probes for fluorescence microscopy, flow cytometry, and in vivo imaging.
β-Glucan Analog and Glycomimetic Synthesis
N-Boc-propargylamine derivatives, including the target compound, have been utilized as intermediates in the synthesis of β-glucan polysaccharide analogs, which act as CDC25 phosphatase inhibitors . The Boc-protected amine and propargyl group allow for the sequential introduction of sugar moieties and other functional groups required to mimic the complex structure of β-glucans. The hydroxyl group of CAS 165894-37-1 provides an additional point for glycosylation or for attachment of a linker to a solid support, making it a versatile scaffold for constructing glycomimetic libraries aimed at modulating phosphatase activity in cancer and other diseases.
Application
Selection Property
Validation Focus
PROTAC/ADC linker assembly
Orthogonal Boc-amine, hydroxyl, propargyl handles
Stepwise amine deprotection and hydroxyl conjugation sequence
Capture-and-release reagent
Cleavable carbamate-propargyl linkage
CuAAC/SPAAC ligation efficiency and controlled release conditions
Fluorescent probe intermediate
Dual-site functionalization (amine and hydroxyl)
Dye coupling efficiency and probe stability in imaging buffers
Glycomimetic synthesis
Hydroxyl group available for glycosylation
β-glucan analog structural fidelity and CDC25 inhibition studies
[1] Wuts PGM, Greene TW. Greene's Protective Groups in Organic Synthesis, 4th ed. John Wiley & Sons, Inc.; 2006. (General Boc deprotection conditions). View Source
[5] Ramesh R, Bhat RG, Chandrasekaran S. Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate. J Org Chem. 2005;70(3):837-840. View Source
[6] Kislukhin AA, et al. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjug Chem. 2013;24(4):684-689. View Source
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